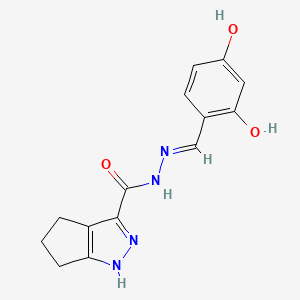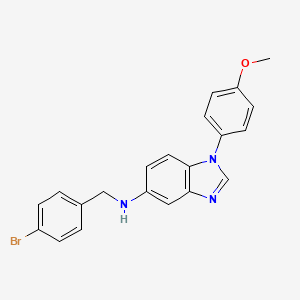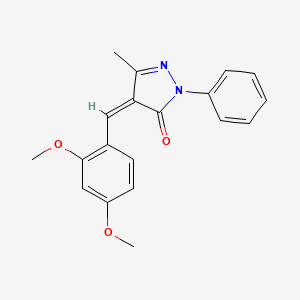![molecular formula C25H28N2OS B11685710 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11685710.png)
3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the benzoquinazoline family. This compound is characterized by its unique structure, which includes a benzyl group, diethyl groups, and an ethylsulfanyl group attached to a benzoquinazoline core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves multiple steps. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through an SCH2 spacer. The initial benzo[h]quinazoline can be converted to a 2-hydrazinyl derivative, which undergoes further reactions to form the desired compound .
Chemical Reactions Analysis
3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, methylene iodide, and potassium hydroxide . For example, the compound can react with methylene iodide to produce 2,2′-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one} . These reactions often result in the formation of derivatives with different functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, benzoquinazoline derivatives, including this compound, have shown promising antibacterial, antitumor, and antiviral activities . These properties make it a potential candidate for drug development and therapeutic applications. Additionally, the compound’s unique structure allows it to interact with various biological targets, making it valuable for studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s benzyl and ethylsulfanyl groups play a crucial role in its biological activity. These groups can interact with enzymes and receptors, modulating their functions and leading to various biological effects . For instance, the compound’s antibacterial activity may result from its ability to inhibit bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can be compared with other benzoquinazoline derivatives, such as 3-benzyl-2-(ethylsulfanyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one . While both compounds share a similar core structure, the presence of different substituents, such as diethyl groups in the former and dimethyl groups in the latter, can significantly influence their chemical and biological properties. These differences highlight the uniqueness of 3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE and its potential for diverse applications.
Properties
Molecular Formula |
C25H28N2OS |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-benzyl-5,5-diethyl-2-ethylsulfanyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C25H28N2OS/c1-4-25(5-2)16-19-14-10-11-15-20(19)22-21(25)23(28)27(24(26-22)29-6-3)17-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3 |
InChI Key |
XLLIPNBMYPWKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC)CC4=CC=CC=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)

![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)


![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)
![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
![(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11685704.png)
![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685705.png)
